molecular formula C10H14O2 B14456703 3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one CAS No. 74795-76-9

3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one

Cat. No.: B14456703
CAS No.: 74795-76-9
M. Wt: 166.22 g/mol
InChI Key: ANOSRWTZBIUTCO-UHFFFAOYSA-N
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Description

3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound, in particular, features a fused ring system with a benzene ring and a furan ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-(3,4-dimethylphenyl)ethanol. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
  • 3,4-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
  • 4,5-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

74795-76-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3,4-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C10H14O2/c1-6-4-3-5-8-9(6)7(2)10(11)12-8/h6,8H,3-5H2,1-2H3

InChI Key

ANOSRWTZBIUTCO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1=C(C(=O)O2)C

Origin of Product

United States

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